

1-propyl-1H-indole-2,3-dione chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

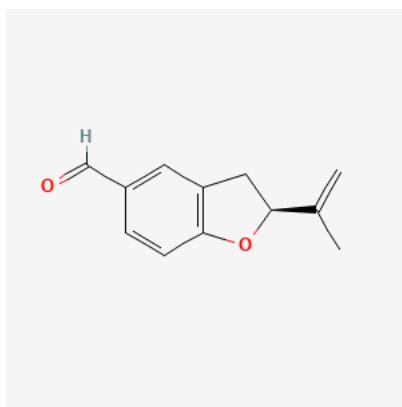
Compound Name: *1-propyl-1H-indole-2,3-dione*

Cat. No.: B184102

[Get Quote](#)

An In-depth Technical Guide to 1-propyl-1H-indole-2,3-dione

For Researchers, Scientists, and Drug Development Professionals


Introduction

1-propyl-1H-indole-2,3-dione, also known as N-propylisatin, is a derivative of the versatile heterocyclic compound isatin (1H-indole-2,3-dione). The isatin core is a privileged scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities. The substitution at the N-1 position with a propyl group modifies the physicochemical properties of the parent molecule, potentially influencing its biological profile. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological applications of **1-propyl-1H-indole-2,3-dione**, drawing upon available data for the isatin class of compounds.

Chemical Structure and Properties

The chemical structure of **1-propyl-1H-indole-2,3-dione** consists of an indole nucleus with carbonyl groups at positions 2 and 3, and a propyl group attached to the nitrogen atom at position 1.

Chemical Structure:

Systematic Name: **1-propyl-1H-indole-2,3-dione** Common Names: N-propylisatin, 1-propylisatin
CAS Number: 41042-12-0[\[1\]](#) Molecular Formula: C₁₁H₁₁NO₂[\[1\]](#) Molecular Weight: 189.21 g/mol [\[1\]](#)[\[2\]](#)

Physicochemical Properties

Quantitative experimental data for **1-propyl-1H-indole-2,3-dione** is not extensively available in the public domain. The following table summarizes available calculated and general properties.

Property	Value	Source
Molecular Weight	189.21 g/mol	[1] [2]
Molecular Formula	C ₁₁ H ₁₁ NO ₂	[1] [2]
logP (calculated)	1.83	[2]
Hydrogen Bond Acceptors	2	Calculated
Hydrogen Bond Donors	0	Calculated
Rotatable Bonds	2	Calculated
Appearance	Expected to be a colored solid	Inferred from isatin derivatives
Solubility	Expected to be soluble in organic solvents like DMSO, DMF, and alcohols.	Inferred from isatin derivatives

Spectroscopic Data

Detailed experimental spectroscopic data for **1-propyl-1H-indole-2,3-dione** is not readily available. However, the expected spectral characteristics can be inferred from the known spectra of isatin and its N-alkylated derivatives.

- ^1H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the indole ring and the protons of the N-propyl group. The aromatic protons would appear in the downfield region (typically δ 7-8 ppm). The propyl group would exhibit a triplet for the terminal methyl group, a sextet for the methylene group adjacent to the methyl, and a triplet for the methylene group attached to the nitrogen atom.
- ^{13}C NMR: The carbon NMR spectrum would display signals for the two carbonyl carbons (C2 and C3) in the highly deshielded region (around δ 160-185 ppm). Signals for the aromatic carbons and the carbons of the propyl group would also be present.
- Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the two carbonyl groups (C=O) in the region of 1700-1750 cm^{-1} . The absence of an N-H stretching band (around 3200 cm^{-1}) would confirm the N-substitution.
- Mass Spectrometry: The mass spectrum would show a molecular ion peak (M^+) corresponding to the molecular weight of the compound (189.21).

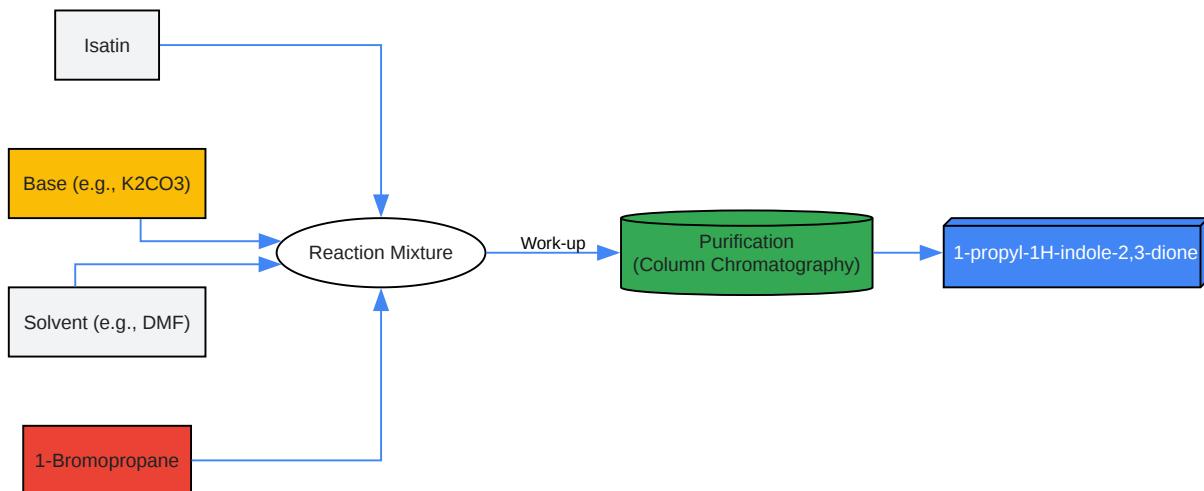
Synthesis

The synthesis of **1-propyl-1H-indole-2,3-dione** typically involves the N-alkylation of isatin. A general experimental protocol is described below.

General Synthesis Protocol for **1-propyl-1H-indole-2,3-dione**

This protocol is based on general methods for the N-alkylation of isatin.

Materials:


- Isatin (1H-indole-2,3-dione)
- 1-Bromopropane (or 1-iodopropane)

- Potassium carbonate (K_2CO_3) or Sodium hydride (NaH)
- N,N-Dimethylformamide (DMF) or Acetone
- Ethyl acetate
- Hexane
- Water
- Brine

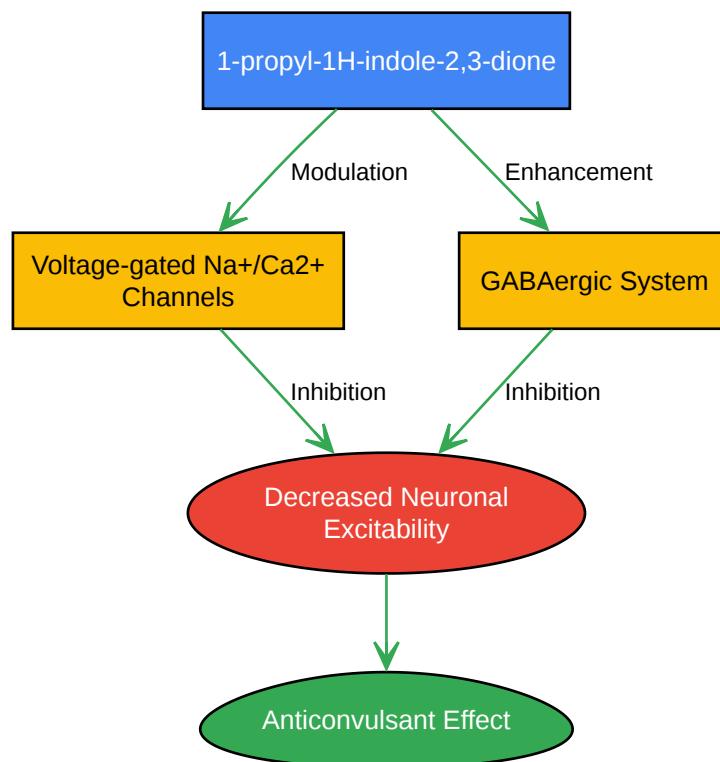
Procedure:

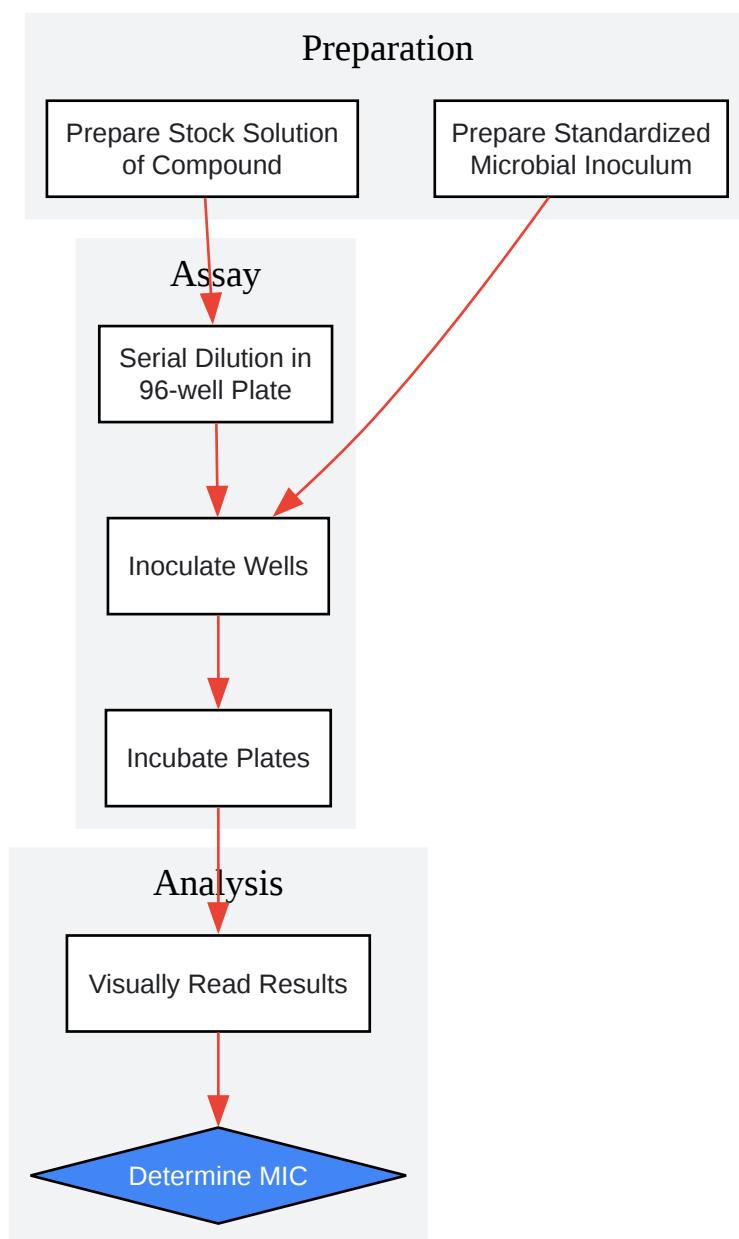
- To a solution of isatin (1.0 eq) in dry DMF or acetone, add a base such as potassium carbonate (1.5-2.0 eq) or sodium hydride (1.1 eq, used with caution).
- Stir the mixture at room temperature for 30 minutes to form the isatin anion.
- Add 1-bromopropane (1.1-1.5 eq) dropwise to the reaction mixture.
- Heat the reaction mixture to 50-60 °C and stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.
- Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
- Combine the organic layers, wash with water and then with brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford **1-propyl-1H-indole-2,3-dione**.

Logical Workflow for Synthesis:

[Click to download full resolution via product page](#)

*General synthesis workflow for **1-propyl-1H-indole-2,3-dione**.*


Biological Activities and Potential Applications


While specific biological data for **1-propyl-1H-indole-2,3-dione** is limited in the readily available literature, the isatin scaffold is known for a wide array of pharmacological activities. It is plausible that the 1-propyl derivative may share some of these properties.

Anticonvulsant Activity

Numerous derivatives of isatin have been investigated for their anticonvulsant properties. Studies on N-alkyl isatin derivatives suggest that the nature and size of the alkyl group can influence the anticonvulsant activity. It is hypothesized that these compounds may exert their effects through modulation of ion channels or neurotransmitter systems in the central nervous system.[3][4][5]

Hypothesized Mechanism of Action (Anticonvulsant):

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. homepages.abdn.ac.uk [homepages.abdn.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 5. [PDF] The Chemistry and Synthesis of 1H-indole-2,3-dione (Isatin) and its Derivatives | Semantic Scholar [semanticscholar.org]
- To cite this document: BenchChem. [1-propyl-1H-indole-2,3-dione chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b184102#1-propyl-1h-indole-2-3-dione-chemical-structure-and-properties\]](https://www.benchchem.com/product/b184102#1-propyl-1h-indole-2-3-dione-chemical-structure-and-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com